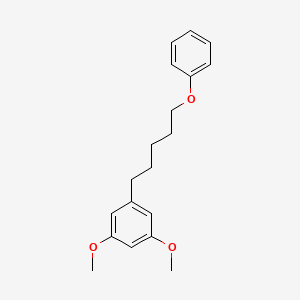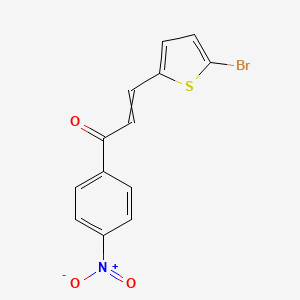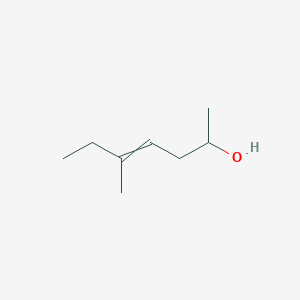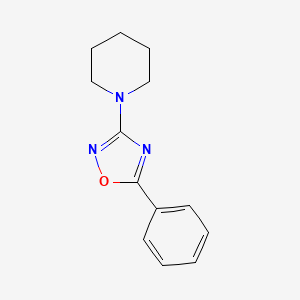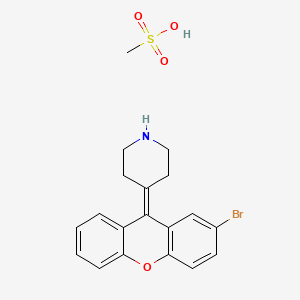
Methanesulfonic acid--4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound that combines the properties of methanesulfonic acid and a xanthone derivative. Methanesulfonic acid is a strong organic acid known for its high solubility in water and organic solvents, while the xanthone derivative is known for its biological activities, including anti-cancer and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the xanthone derivative: The xanthone core can be synthesized using various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride.
Formation of the piperidine derivative: The brominated xanthone is reacted with piperidine to form the desired piperidine derivative.
Methanesulfonation: Finally, the piperidine derivative is treated with methanesulfonic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the xanthone derivative can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthone derivatives.
Applications De Recherche Scientifique
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a chlorine atom instead of bromine.
Methanesulfonic acid–4-(2-fluoro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine is unique due to its specific combination of methanesulfonic acid and a brominated xanthone derivative, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
60085-88-3 |
|---|---|
Formule moléculaire |
C19H20BrNO4S |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
4-(2-bromoxanthen-9-ylidene)piperidine;methanesulfonic acid |
InChI |
InChI=1S/C18H16BrNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4) |
Clé InChI |
NFNMTKIGBXDIEI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
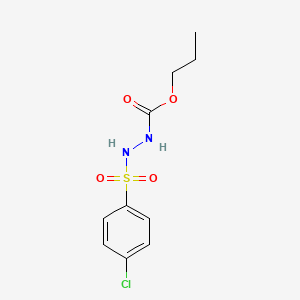
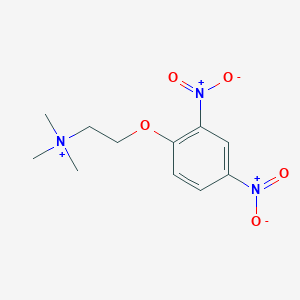
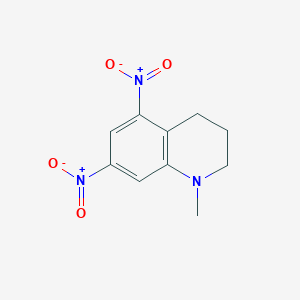
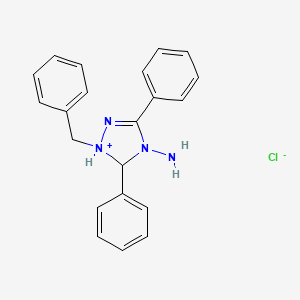
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)



